dMCL1-2

Description

Propriétés

IUPAC Name |

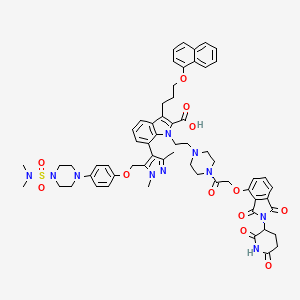

7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H66N10O12S/c1-39-54(49(65(4)63-39)37-82-42-22-20-41(21-23-42)67-31-33-69(34-32-67)84(79,80)64(2)3)46-15-8-14-44-45(17-10-36-81-50-18-7-12-40-11-5-6-13-43(40)50)57(61(77)78)70(56(44)46)35-28-66-26-29-68(30-27-66)53(73)38-83-51-19-9-16-47-55(51)60(76)71(59(47)75)48-24-25-52(72)62-58(48)74/h5-9,11-16,18-23,48H,10,17,24-38H2,1-4H3,(H,77,78)(H,62,72,74) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWUIQNEJHXPSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCN(CC6)C(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)COC1=CC=C(C=C1)N1CCN(CC1)S(=O)(=O)N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H66N10O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1163.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of dMCL1-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for dMCL1-2, a potent and selective degrader of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). This document details the molecular interactions, downstream signaling events, quantitative activity, and the experimental protocols used to elucidate its function.

Executive Summary

Myeloid Cell Leukemia 1 (MCL1) is a pivotal pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various malignancies where it contributes to therapeutic resistance.[1][2] Unlike traditional inhibitors that merely occupy a binding pocket, this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the complete degradation of the MCL1 protein.[1][2] this compound is a hetero-bifunctional molecule that operates by hijacking the cell's own ubiquitin-proteasome system. One terminus of the molecule binds to MCL1, while the other engages Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[2][3] This induced proximity results in the polyubiquitination of MCL1, marking it for destruction by the 26S proteasome.[2] The elimination of MCL1 unleashes pro-apoptotic proteins, triggering the intrinsic apoptotic cascade and leading to cancer cell death.[1][4]

Core Mechanism: PROTAC-Mediated Degradation

The primary mechanism of this compound is the induced degradation of MCL1 via the ubiquitin-proteasome pathway. This process can be broken down into three key steps:

-

Ternary Complex Formation: this compound acts as a molecular bridge, binding simultaneously to the BH3-binding groove of MCL1 and the E3 ligase CRBN. This interaction forms a transient ternary complex: [MCL1]-[this compound]-[CRBN].[2][4] The formation of this complex is the critical initiating event for MCL1 degradation.

-

Polyubiquitination of MCL1: Once in proximity within the ternary complex, the E3 ligase machinery catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the MCL1 protein. The formation of a polyubiquitin chain acts as a recognition signal for the proteasome.[2][3]

-

Proteasomal Degradation: The polyubiquitinated MCL1 protein is recognized and shuttled to the 26S proteasome. The proteasome unfolds and proteolytically degrades MCL1 into small peptides, while this compound and ubiquitin are released and recycled to engage in further degradation cycles.[2]

Quantitative Data

The activity of this compound has been characterized through various biochemical and cell-based assays. The key quantitative metrics are summarized below.

| Parameter | Description | Value | Cell Line / Condition | Reference |

| KD | Binding affinity (Dissociation Constant) to MCL1 protein. | 30 nM | Biochemical Assay | [3][5][6][7] |

| DC50 | Concentration for 50% maximal degradation of MCL1. | Not Reported | OPM2 | [4] |

| IC50 | Concentration for 50% inhibition of cell viability. | Not Reported | OPM2 | [2] |

| Apoptosis | Concentration range inducing significant Caspase-3 cleavage. | 250 - 500 nM | OPM2 (24h treatment) | [1][8] |

Downstream Signaling: Induction of Intrinsic Apoptosis

The degradation of MCL1 directly impacts the balance of pro- and anti-apoptotic proteins, leading to the initiation of the mitochondrial (intrinsic) pathway of apoptosis.

-

Role of MCL1: In cancer cells, MCL1 sequesters pro-apoptotic "effector" proteins like BAK and "BH3-only" sensitizer proteins like PUMA and BIM, preventing them from initiating apoptosis.[1][2]

-

Release of Pro-Apoptotic Factors: The degradation of MCL1 by this compound leads to the liberation of these sequestered pro-apoptotic proteins.

-

BAK/BAX Activation: Released BAK (and its homolog BAX) undergoes a conformational change and oligomerizes at the outer mitochondrial membrane, forming pores.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these pores disrupts the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.

-

Caspase Cascade Activation: Cytosolic cytochrome c binds to APAF-1, forming the apoptosome, which activates the initiator Caspase-9. Caspase-9 then cleaves and activates effector caspases, such as Caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8]

Experimental Protocols

The mechanism of this compound was elucidated through a series of key experiments. Detailed methodologies are provided below.

Cellular Degradation and Immunoblotting

This protocol is used to quantify the reduction of MCL1 protein levels following treatment with this compound.

-

Cell Culture: Human multiple myeloma OPM2 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C with 5% CO₂.[6] Cells are seeded at a density of 0.3-0.7 x 10⁶ cells/mL.[6]

-

Treatment: Cells are treated with DMSO (vehicle control) or varying concentrations of this compound (e.g., 10 nM - 1000 nM) for specified time points (e.g., 3, 24, 48 hours). For proteasome inhibition control, cells are pre-treated with bortezomib (1 µM) for 1 hour before adding this compound.

-

Cell Lysis: After treatment, cells are harvested by centrifugation, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody against MCL1. A primary antibody against a loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify MCL1 protein levels relative to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol validates the physical interaction between MCL1 and CRBN in the presence of this compound.

-

Cell Treatment and Lysis: OPM2 cells are treated with DMSO or this compound (e.g., 500 nM) for 3-4 hours. Cells are lysed in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

-

Pre-clearing: The lysate is pre-cleared by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated overnight at 4°C with an antibody against MCL1 (or a His-tag if using recombinant protein) conjugated to magnetic beads.

-

Washing: The beads are washed 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound protein complexes are eluted from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: The eluate is analyzed by Western blotting as described in Protocol 5.1, using primary antibodies against both MCL1 and CRBN to detect the co-precipitated protein.

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.

-

Cell Seeding: OPM2 cells are seeded in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control.

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C with 5% CO₂.

-

Assay Procedure (CellTiter-Glo® Luminescent Cell Viability Assay):

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell viability relative to the DMSO control. An IC₅₀ value is determined by plotting the percent viability against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.

Apoptosis Assay (Caspase-3 Activity)

This protocol quantifies the induction of apoptosis by measuring the activity of effector caspase-3.

-

Cell Treatment: OPM2 cells are treated with this compound (e.g., 250 nM, 500 nM) or DMSO for 24 hours.

-

Assay Procedure (Caspase-Glo® 3/7 Assay):

-

Follow the steps for cell seeding and treatment as in the viability assay (Protocol 5.3).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently by orbital shaking for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a plate reader.

-

-

Alternative (Western Blot for Cleaved Caspase-3):

-

Treat and lyse cells as described in Protocol 5.1.

-

Perform Western blotting using a primary antibody specific for cleaved Caspase-3. An increase in the cleaved Caspase-3 band indicates apoptosis.[4]

-

References

- 1. OPM2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. From Inhibition to Degradation: Targeting the Antiapoptotic Protein Myeloid Cell Leukemia 1 (MCL1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. OPM2-Luc2 - Kyinno Bio [kyinno.com]

- 6. Leibniz Institute DSMZ: Details [dsmz.de]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. cancer-research-network.com [cancer-research-network.com]

An In-Depth Technical Guide to dMCL1-2 and the MCL1 Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia 1 (MCL1), an anti-apoptotic member of the B-cell lymphoma 2 (BCL2) family, is a critical survival factor for numerous cancer types and a key mediator of therapeutic resistance.[1] Unlike other BCL2 family members, MCL1 is a short-lived protein, making it an ideal candidate for therapeutic intervention via targeted degradation.[2][3] This guide provides a detailed overview of the endogenous MCL1 degradation pathway and introduces dMCL1-2, a potent proteolysis-targeting chimera (PROTAC) designed to selectively eliminate MCL1. We will explore the molecular mechanisms, present key quantitative data, and provide detailed protocols for essential experiments to facilitate further research and development in this promising area of oncology.

The Endogenous MCL1 Degradation Pathway

The cellular levels of MCL1 are tightly regulated, primarily through the ubiquitin-proteasome system (UPS), which allows for its rapid turnover in response to cellular signals.[2][4] This process involves a coordinated effort between kinases, E3 ubiquitin ligases, and deubiquitinating enzymes (DUBs).

1.1. Ubiquitination and Proteasomal Degradation MCL1 is targeted for degradation by several E3 ubiquitin ligases, which catalyze the covalent attachment of ubiquitin chains to lysine residues on the MCL1 protein.[2][5] Polyubiquitinated MCL1 is then recognized and degraded by the 26S proteasome.[6] Key E3 ligases for MCL1 include:

-

MULE (HUWE1): A HECT-domain E3 ligase that contains a BCL2 homology 3 (BH3) domain, allowing it to target MCL1.[5][7] Its activity can be modulated by other BH3-only proteins like NOXA, which promotes the MULE-MCL1 interaction.[3]

-

SCF/β-TrCP and SCF/FBW7: These are cullin-RING ligase (CRL) complexes that recognize MCL1 only after it has been phosphorylated at specific serine and threonine residues.[2][8]

-

TRIM17 and APC/C-Cdc20: Additional E3 ligases implicated in MCL1 turnover, particularly during mitotic arrest.[2][5]

1.2. The Role of Phosphorylation Post-translational modification by phosphorylation is a critical step that primes MCL1 for E3 ligase recognition and subsequent degradation.[8][9] Several kinases are involved in this process:

-

Glycogen Synthase Kinase 3 (GSK3): Phosphorylation of MCL1 by GSK3 creates a phosphodegron that is recognized by the F-box proteins β-TrCP and FBW7.[8] The activity of GSK3 can be inhibited by the pro-survival PI3K/AKT signaling pathway.

-

Extracellular Signal-Regulated Kinase (ERK): While ERK-mediated phosphorylation at Thr163 can enhance MCL1 stability, phosphorylation at other sites can promote degradation.[10]

-

c-Jun N-terminal Kinase (JNK) and Cyclin-Dependent Kinases (CDKs): These kinases also phosphorylate MCL1 in response to cellular stress, contributing to its degradation.[9]

1.3. Stabilization by Deubiquitinases (DUBs) The ubiquitination process is reversible and is counteracted by DUBs. USP9X is a prominent deubiquitinase that removes ubiquitin chains from MCL1, thereby protecting it from proteasomal degradation and enhancing its stability.[2][11] High levels of USP9X are associated with poor prognosis in some cancers due to increased MCL1 stability.[1]

// Kinase to MCL1 {GSK3, JNK, ERK} -> MCL1 [label=" P", arrowhead=odot, color="#202124"];

// Phosphorylation event MCL1 -> pMCL1 [style=dashed, arrowhead=none];

// E3 Ligase action MULE -> pMCL1 [label=" Ub", arrowhead=odot, color="#202124"]; FBW7 -> pMCL1 [label=" Ub", arrowhead=odot, color="#202124"]; bTrCP -> pMCL1 [label=" Ub", arrowhead=odot, color="#202124"];

// Ubiquitination event pMCL1 -> ubMCL1 [style=dashed, arrowhead=none];

// DUB action ubMCL1 -> pMCL1 [label=" De-Ub", color="#34A853", dir=back]; USP9X -> ubMCL1 [arrowhead=tee, color="#34A853"];

// Proteasome degradation ubMCL1 -> Proteasome [color="#EA4335"]; Proteasome -> Degradation [color="#EA4335"]; }

This compound: A PROTAC-Mediated MCL1 Degrader

Targeted protein degradation using PROTACs offers a powerful alternative to traditional inhibition, as it can eliminate the entire target protein, overcoming resistance mechanisms associated with inhibitor binding. This compound is a first-in-class PROTAC that selectively targets MCL1 for degradation.[6][8]

2.1. Mechanism of Action this compound is a hetero-bifunctional molecule composed of three parts: a ligand that binds to MCL1, a ligand that binds to an E3 ligase, and a linker connecting them.[8]

-

Ternary Complex Formation: this compound simultaneously binds to MCL1 (with a high affinity, KD = 30 nM) and the Cereblon (CRBN) E3 ligase, an adapter protein for a CUL4A-DDB1 E3 ligase complex.[1][4][11] This brings MCL1 into close proximity with the E3 ligase machinery, forming a ternary complex [MCL1–this compound–CRBN].[8]

-

Ubiquitination: Within the ternary complex, CRBN facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of MCL1.[6][8]

-

Proteasomal Degradation: The polyubiquitinated MCL1 is then recognized and degraded by the 26S proteasome. The this compound molecule is released and can catalyze further rounds of degradation.[8]

-

Apoptosis Induction: The degradation of MCL1 releases pro-apoptotic proteins like BAK, leading to the activation of the intrinsic apoptotic cascade, evidenced by the cleavage of Caspase-3.[8]

// Nodes MCL1 [label="MCL1", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon]; dMCL1_2 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; CRBN [label="CRBN E3 Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TernaryComplex [label="Ternary Complex\n[MCL1-dMCL1-2-CRBN]", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5, height=0.5]; ubMCL1 [label="Poly-ubiquitinated\nMCL1", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed,filled"];

// Edges MCL1 -> TernaryComplex; dMCL1_2 -> TernaryComplex; CRBN -> TernaryComplex; Ub -> TernaryComplex [label=" E1, E2, ATP"]; TernaryComplex -> ubMCL1 [label=" Ubiquitination"]; TernaryComplex -> dMCL1_2 [label=" Recycled", style=dashed, color="#5F6368"]; ubMCL1 -> Proteasome; Proteasome -> Apoptosis [label=" Degradation of MCL1"]; }

Quantitative Analysis of this compound Activity

The efficacy of a PROTAC is measured by its ability to induce degradation of the target protein, quantified by the DC50 (concentration at which 50% of the target is degraded) and Dmax (the maximum percentage of degradation achieved).

Table 1: Illustrative Degradation Profile of this compound

| Cell Line | Target | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| OPM2 | MCL1 | ~50 | >90 | 24 |

| HeLa | MCL1 | ~100 | >85 | 24 |

*Note: The specific DC50 and Dmax values for this compound were not available in the public search results. The values presented here are illustrative placeholders based on typical PROTAC performance and qualitative descriptions of this compound's activity.[12] Researchers should refer to the primary literature, such as Papatzimas et al., J Med Chem, 2019, for precise experimental data.[6]

Table 2: Apoptotic Activity of this compound

| Cell Line | Assay | Concentration (nM) | Observation | Reference |

| OPM2 | Cleaved Caspase-3 | 250 | Induction of apoptosis | [8] |

| OPM2 | Cleaved Caspase-3 | 500 | Strong induction of apoptosis | [8] |

Key Experimental Protocols

Verifying the mechanism of action of a PROTAC like this compound involves several key experiments. Below are detailed protocols for these essential assays.

// Nodes start [label="Start:\nCancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat cells with\nthis compound (dose-response)", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Harvest & Lyse Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; quantify [label="Protein Quantification\n(e.g., BCA Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfer [label="Western Transfer\n(to PVDF membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; block [label="Blocking\n(e.g., 5% non-fat milk)", fillcolor="#FFFFFF", fontcolor="#202124"]; primary_ab [label="Primary Antibody Incubation\n(anti-MCL1, anti-Actin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary HRP-Ab Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; detect [label="Chemiluminescent Detection\n(ECL Substrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Image & Analyze Bands\n(Densitometry)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treat; treat -> harvest; harvest -> quantify; quantify -> sds_page; sds_page -> transfer; transfer -> block; block -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detect; detect -> analyze; }

4.1. Protocol: Western Blotting for MCL1 Degradation

This protocol is used to quantify the reduction in MCL1 protein levels following treatment with this compound.

-

Cell Culture and Treatment: Seed cancer cells (e.g., OPM2, HeLa) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for the desired time (e.g., 24 hours).

-

Cell Lysis:

-

Aspirate media and wash cells once with ice-cold 1X PBS.

-

Add 100 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate) supplemented with a protease inhibitor cocktail to each well.[2]

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 15 minutes, then sonicate for 10-15 seconds to shear DNA.[8]

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.[13]

-

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 4X SDS-PAGE sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.[8]

-

Incubate the membrane with a primary antibody against MCL1 (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking.[8] Also probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[8]

-

Wash three times for 5 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.[8]

-

Capture the signal using an imaging system.

-

Perform densitometry analysis to quantify the band intensity of MCL1 relative to the loading control.

-

4.2. Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex

This protocol aims to demonstrate the this compound-dependent interaction between MCL1 and CRBN.

-

Cell Lysis: Treat cells (e.g., HEK293T) with DMSO (vehicle) or this compound for 4-6 hours. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20) with protease inhibitors.[2]

-

Pre-clearing Lysate: Add 20 µL of Protein A/G magnetic beads to 1-2 mg of cell lysate. Rotate for 1 hour at 4°C to reduce non-specific binding. Place on a magnetic rack and collect the supernatant.[2]

-

Immunoprecipitation:

-

Add a primary antibody against MCL1 to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation to form antibody-antigen complexes.[1]

-

-

Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.[1]

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Co-IP lysis buffer.[1] This step is critical to remove non-specifically bound proteins.

-

-

Elution: Elute the captured proteins by resuspending the beads in 30 µL of 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting as described above, probing separate membranes for MCL1 (to confirm pulldown) and CRBN (to detect the interaction). A band for CRBN should only appear in the this compound treated sample.

4.3. Protocol: In Vitro Ubiquitination Assay

This cell-free assay directly demonstrates that this compound induces the ubiquitination of MCL1.

-

Reaction Setup: In a microcentrifuge tube, assemble the following components on ice in a total volume of 30-50 µL:[13][14][15]

-

Reaction Buffer (1X): Typically 40-50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT.[15]

-

ATP: 2 mM.

-

E1 Activating Enzyme: ~50-100 nM.

-

E2 Conjugating Enzyme (e.g., UBE2D2): ~250-500 nM.

-

E3 Ligase: Recombinant CRBN/DDB1/CUL4A complex (~100 nM).

-

Substrate: Recombinant MCL1 protein (~500 nM).

-

Ubiquitin: ~5-10 µg.

-

Compound: this compound or DMSO (vehicle control).

-

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture for 1-2 hours at 30-37°C with gentle agitation.[15]

-

Termination: Stop the reaction by adding 4X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis:

-

Run the samples on an SDS-PAGE gel.

-

Perform a Western blot, probing with an anti-MCL1 antibody or an anti-Ubiquitin antibody.

-

A successful reaction will show a high-molecular-weight smear or ladder of bands above the unmodified MCL1 band in the this compound-treated lane, indicating polyubiquitination.

-

Conclusion

The targeted degradation of MCL1 represents a highly promising therapeutic strategy for a wide range of malignancies. The PROTAC this compound effectively hijacks the cellular ubiquitin-proteasome system to induce the selective and efficient elimination of MCL1, leading to cancer cell apoptosis.[6][8] Understanding the intricacies of the MCL1 degradation pathway and the mechanism of PROTACs like this compound is paramount for the continued development of this therapeutic modality. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the fight against MCL1-dependent cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. From Inhibition to Degradation: Targeting the Antiapoptotic Protein Myeloid Cell Leukemia 1 (MCL1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. htct.com.br [htct.com.br]

- 8. Mcl-1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

- 9. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Role of dMCL1-2 in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia 1 (MCL1), an anti-apoptotic member of the B-cell lymphoma 2 (BCL2) family, is a critical survival factor for many cancer cells, making it a prime therapeutic target. The development of Proteolysis Targeting Chimeras (PROTACs) has provided a novel strategy to eliminate pathogenic proteins. dMCL1-2 is a potent and selective PROTAC designed to specifically target MCL1 for degradation, thereby inducing apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to study its effects, and quantitative data on its efficacy.

Introduction to this compound and Apoptosis

Apoptosis is a form of programmed cell death essential for tissue homeostasis. The intrinsic apoptotic pathway is tightly regulated by the BCL2 family of proteins, which includes pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL2, BCL-XL, MCL1). Anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a key event in the activation of the caspase cascade that executes apoptosis.

MCL1 is frequently overexpressed in various cancers, contributing to tumor survival and resistance to conventional therapies.[1] Unlike traditional small molecule inhibitors that only block the function of a protein, PROTACs are bifunctional molecules that hijack the cell's own ubiquitin-proteasome system to eliminate the target protein entirely.

This compound is a heterobifunctional molecule composed of a ligand that binds to MCL1 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This dual binding brings MCL1 into close proximity with the E3 ligase, leading to the ubiquitination of MCL1 and its subsequent degradation by the 26S proteasome.[1][3] The degradation of MCL1 unleashes pro-apoptotic proteins, triggering the apoptotic cascade.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the formation of a ternary complex between MCL1, this compound, and the E3 ubiquitin ligase CRBN.[1] This proximity-induced ubiquitination and subsequent degradation of MCL1 is a catalytic process, with a single molecule of this compound capable of inducing the degradation of multiple MCL1 proteins.

The key steps in the mechanism of action are:

-

Binding: this compound simultaneously binds to the BH3 binding groove of MCL1 and the substrate receptor CRBN of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1][3]

-

Ternary Complex Formation: The binding of this compound to both proteins facilitates the formation of a stable ternary complex.[1][4]

-

Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules to lysine residues on the surface of MCL1.[3]

-

Proteasomal Degradation: The polyubiquitinated MCL1 is recognized and degraded by the 26S proteasome.[3]

-

Apoptosis Induction: The degradation of the anti-apoptotic MCL1 protein frees up pro-apoptotic proteins like BAK and BAX, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for Assessing this compound Activity

Caption: Experimental workflow for this compound evaluation.

Quantitative Data

The efficacy of this compound has been evaluated in various cancer cell lines. Key quantitative parameters include the binding affinity (Kd), the concentration required for 50% degradation (DC50), and the half-maximal inhibitory concentration for cell viability (IC50).

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Kd) for MCL1 | 30 nM | - | [1][2] |

| Apoptosis Induction | 250 nM (24h) | OPM2 | [1] |

| Apoptosis Induction | 500 nM (24h) | OPM2 | [1] |

Experimental Protocols

Western Blot for MCL1 Degradation and Caspase-3 Cleavage

This protocol is used to qualitatively and quantitatively assess the degradation of MCL1 and the cleavage of caspase-3, a hallmark of apoptosis, following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., OPM2, HCT116)

-

This compound

-

Proteasome inhibitor (e.g., MG132 or bortezomib) as a control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MCL1, anti-cleaved Caspase-3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for different time points (e.g., 0, 3, 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., co-treatment with a proteasome inhibitor).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the [MCL1 - this compound - CRBN] ternary complex in cells.

Materials:

-

Cells treated with DMSO or this compound

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-MCL1 or anti-CRBN)

-

Protein A/G magnetic beads

-

Primary antibodies for western blotting (anti-MCL1, anti-CRBN)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short period (e.g., 2-4 hours). Lyse the cells with a gentle Co-IP lysis buffer.

-

Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Complex Pull-down: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in Laemmli buffer. Analyze the eluates by western blotting using antibodies against MCL1 and CRBN.

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of MCL1.[3]

Materials:

-

Cell lysate (e.g., from OPM2 cells)

-

Recombinant MCL1 (optional)

-

This compound

-

Ubiquitination assay kit (containing E1, E2, ubiquitin, ATP)

-

Anti-MCL1 antibody and Protein A/G beads for immunoprecipitation

-

Anti-ubiquitin antibody for western blotting

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate, ATP, ubiquitin, E1 and E2 enzymes, and either this compound or DMSO.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Immunoprecipitation of MCL1: Stop the reaction and immunoprecipitate MCL1 using an anti-MCL1 antibody and protein A/G beads.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated MCL1, which will appear as a high-molecular-weight smear.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5][6]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[5]

Caspase-3 Activity Assay (Colorimetric/Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cells treated with this compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)[7]

-

Reaction buffer

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis: Treat cells as described previously and prepare cell lysates.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample, reaction buffer, and the caspase-3 substrate.[8]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[8]

-

Measurement: Read the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/420-460 nm (for AFC) using a microplate reader.[7][8]

Conclusion

This compound is a powerful chemical probe for studying the role of MCL1 in apoptosis and for exploring the therapeutic potential of targeted protein degradation. Its ability to induce the degradation of MCL1 leads to the activation of the intrinsic apoptotic pathway, making it a valuable tool in cancer research and drug development. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other similar PROTAC molecules. As our understanding of the ubiquitin-proteasome system and PROTAC technology deepens, the development of next-generation MCL1 degraders holds great promise for the treatment of various malignancies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Structural Basis of dMCL1-2 Mediated Ubiquitination: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Myeloid Cell Leukemia 1 (MCL1) is a critical anti-apoptotic protein of the BCL-2 family, frequently overexpressed in various malignancies, where it contributes to tumor survival and therapeutic resistance. Targeting MCL1 for degradation represents a promising strategy in cancer therapy. This technical guide provides an in-depth examination of the structural and mechanistic principles underlying the ubiquitination of MCL1 mediated by dMCL1-2, a heterobifunctional degrader molecule. We will explore the key molecular players, the formation of the pivotal ternary complex, and the subsequent ubiquitin transfer cascade. This document consolidates quantitative data, details essential experimental protocols, and provides visual diagrams of the core processes to facilitate a comprehensive understanding for researchers in oncology and drug development.

Introduction: Targeting MCL1 for Degradation

The regulation of apoptosis is a tightly controlled process, with the BCL-2 family of proteins at its core.[1][2] These proteins are divided into pro-survival members (like BCL-2, BCL-xL, and MCL1) and pro-apoptotic members (like BAX, BAK, BIM, and NOXA).[3][4] Pro-survival proteins sequester their pro-apoptotic counterparts, preventing the initiation of the apoptotic cascade.[3][4] MCL1 is distinguished by its particularly short half-life, making its cellular levels highly dependent on the balance between protein synthesis and degradation.[1][5] Its overexpression is a known driver of resistance to conventional chemotherapies and even to other BCL-2 family inhibitors like Venetoclax.

The Ubiquitin-Proteasome System (UPS) is the cell's primary machinery for controlled protein degradation.[6] It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to a target protein, marking it for destruction by the 26S proteasome.[6] Several E3 ligases, including MULE (also known as HUWE1), SCFβ-TrCP, and FBXW7, have been identified as natural regulators of MCL1 stability.[6][7][8][9][10]

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that leverages the UPS to eliminate disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are key tools in this approach. These are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent degradation of the POI.

This guide focuses on This compound , a reported PROTAC designed to specifically induce the degradation of MCL1.[11] By recruiting the Cereblon (CRBN) E3 ligase complex, this compound effectively hijacks the UPS to target MCL1 for destruction, offering a potent method to overcome MCL1-driven cancer cell survival.

The Molecular Players in this compound Mediated Ubiquitination

Myeloid Cell Leukemia 1 (MCL1)

MCL1 is an anti-apoptotic protein with a canonical BCL-2 homology (BH) domain structure, including BH1, BH2, BH3, and BH4 domains, plus a C-terminal transmembrane (TM) domain for mitochondrial localization and a unique, extended N-terminal region rich in PEST sequences that signal for rapid protein turnover.[6][12][13] The defining feature for its anti-apoptotic function is a hydrophobic surface groove, formed by residues from multiple BH domains.[12][14] This groove is responsible for binding the α-helical BH3 domains of pro-apoptotic proteins like BIM, BAK, and NOXA, thereby neutralizing their function.[12][15] The structural rigidity and shallow nature of this groove have historically made it a challenging target for small molecule inhibitors.[2]

The E3 Ubiquitin Ligase: Cereblon (CRBN)

This compound utilizes the Cereblon (CRBN) E3 ligase. CRBN is the substrate receptor component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4CRBN). It is widely known for being the target of immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide. The this compound molecule contains a ligand, often a thalidomide derivative, that binds to the CUL4A–DDB1 cereblon (CRBN) ubiquitination pathway.[11]

The this compound Degrader

This compound is a PROTAC specifically engineered to degrade MCL1. Its structure consists of:

-

An MCL1 Ligand: A high-affinity small molecule that binds to the BH3-binding groove of MCL1.

-

A CRBN Ligand: An IMiD-based moiety that binds to the Cereblon E3 ligase.

-

A Chemical Linker: Connects the two ligands. The length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex. Studies have shown that a shorter linker in this compound leads to a greater extent of MCL1 ubiquitination compared to degraders with longer linkers, such as dMCL1-1.[11]

Structural Mechanism of this compound Action

The degradation of MCL1 by this compound is a multi-step process driven by the formation of a key ternary complex.

Ternary Complex Formation (MCL1::this compound::CRBN)

The primary event is the this compound-mediated formation of a ternary complex between MCL1 and the CRL4CRBN E3 ligase. The bifunctional nature of the degrader brings the target protein and the E3 ligase into close proximity. The stability and specific orientation of this complex are paramount for efficient ubiquitination. The linker plays a crucial role, not just as a spacer, but in defining the protein-protein interface and the overall geometry of the assembly.

Ubiquitin Transfer and Polyubiquitination

Once the ternary complex is formed, the E3 ligase recruits a ubiquitin-charged E2 conjugating enzyme. The proximity and orientation enforced by the complex facilitate the transfer of ubiquitin from the E2 enzyme to surface-accessible lysine residues on MCL1. MCL1 has numerous lysine residues that are potential sites for ubiquitination.[12] This process is repeated to form a K48-linked polyubiquitin chain, which is the canonical signal for proteasomal degradation.[6]

Proteasomal Degradation

The polyubiquitinated MCL1 is then recognized by the 26S proteasome. The proteasome unfolds the tagged protein and degrades it into small peptides, while the ubiquitin monomers are recycled. The this compound molecule is released and can engage in further catalytic cycles of MCL1 degradation.

Quantitative Data Summary

The efficacy of protein degraders is assessed through various quantitative metrics. The following tables summarize key types of data relevant to the study of this compound and similar molecules.

Table 1: Binding Affinities of Degrader Components

| Molecule | Target | Assay Method | Affinity (Kd / IC50) | Reference |

|---|---|---|---|---|

| MCL1 Inhibitor Ligand | MCL1 | TR-FRET / FP | nM to µM range | [16] |

| CRBN Ligand (e.g., Pomalidomide) | CRBN | SPR / ITC | µM range | [6] |

| HRK BH3 Peptide | MCL1 | Biochemical Assay | 42.7 nM (EC50) |[17] |

Table 2: In Vitro Degradation Potency

| Degrader | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Timepoint (h) | Reference |

|---|---|---|---|---|---|---|

| This compound | HeLa | Western Blot | ~500 nM | Marked Decrease | 3 | [11] |

| dBET1 | HeLa | Western Blot | - | - | 3 |[11] |

Table 3: Structural Data for Relevant Complexes

| Complex | PDB ID | Resolution (Å) | Method | Key Insights |

|---|---|---|---|---|

| MCL1 / Bim BH3 | 2PQK | 2.00 | X-ray Diffraction | Shows canonical BH3 peptide binding in the hydrophobic groove.[18] |

| MCL1 / Noxa BH3 | 2NLA | - | NMR | Illustrates specificity of BH3 domain interactions.[14] |

| MCL1 / Mule BH3 | 5C6H | - | - | Reveals how an E3 ligase BH3 domain engages MCL1.[19] |

| MCL1 / AMG-176 | 8AV9 | - | X-ray Diffraction | Demonstrates ligand-induced pocket deepening in MCL1.[2] |

| MCL1 / Compound 1 | 5KU9 | 2.20 | X-ray Diffraction | Structure-based design of a macrocyclic inhibitor.[16] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful study of protein degraders. Below are protocols for key experiments.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to induce the ubiquitination of MCL1 in a cell-free system.

Materials:

-

Recombinant human E1 enzyme (e.g., UBE1)

-

Recombinant human E2 enzyme (specific to the E3, e.g., UBE2D family for CRBN)

-

Recombinant CRL4CRBN complex (or individual components DDB1, CUL4A, RBX1, and CRBN)

-

Recombinant full-length MCL1

-

This compound degrader

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE loading buffer

Protocol:

-

Prepare a master mix containing the reaction buffer, ATP (2 mM), E1 enzyme (50-100 nM), E2 enzyme (200-500 nM), and ubiquitin (2-5 µg).

-

In separate tubes, add recombinant MCL1 (e.g., 500 ng) and the CRL4CRBN complex (e.g., 20 nM).

-

Add this compound to the experimental tubes at the desired final concentration (e.g., 1 µM). Use DMSO as a vehicle control. Include negative controls lacking E1, E3, or ATP.

-

Initiate the reaction by adding the master mix to each tube for a final volume of 30-50 µL.

-

Incubate the reactions at 30-37°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE followed by Western blotting.

-

Probe the Western blot with an anti-MCL1 antibody to observe the appearance of higher molecular weight bands corresponding to ubiquitinated MCL1. An anti-ubiquitin antibody can also be used for confirmation.

Cell-Based MCL1 Degradation Assay

This assay measures the ability of this compound to degrade endogenous MCL1 in a cellular context.

Materials:

-

Cancer cell line expressing MCL1 (e.g., HeLa, MV4-11)

-

This compound degrader

-

Complete cell culture medium

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Primary antibodies: anti-MCL1, anti-Actin (or other loading control)

-

Secondary HRP-conjugated antibody

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 3, 6, 12, or 24 hours). Include a DMSO vehicle control.

-

As a control for proteasome-dependent degradation, pre-treat cells with MG132 (10 µM) for 1-2 hours before adding this compound.

-

After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

-

Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein amounts and separate the lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform Western blotting.

-

Probe with anti-MCL1 and anti-Actin antibodies.

-

Quantify the band intensities using densitometry software. Normalize the MCL1 signal to the loading control and plot the percentage of remaining MCL1 against the degrader concentration to determine the DC50.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This assay can be used to demonstrate the this compound-dependent interaction between MCL1 and the E3 ligase.

Materials:

-

Cells treated with this compound or DMSO

-

IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-MCL1 or anti-CRBN)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer or SDS-PAGE loading buffer

Protocol:

-

Treat cells with this compound (at a concentration known to be effective) or DMSO for a short duration (e.g., 1-2 hours) to capture the complex before degradation occurs.

-

Lyse the cells using IP lysis buffer and quantify protein concentration.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate a normalized amount of lysate (e.g., 1 mg) with the primary antibody overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours.

-

Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Analyze the eluates by Western blotting, probing for the presence of the co-immunoprecipitated partner (e.g., if you IP'd MCL1, blot for CRBN, and vice-versa). An increased signal in the this compound treated sample indicates ternary complex formation.

Mandatory Visualizations

The following diagrams were generated using the Graphviz DOT language to illustrate key concepts, workflows, and relationships in this compound mediated ubiquitination, adhering to the specified design constraints.

Caption: The catalytic cycle of this compound mediated MCL1 degradation.

Caption: Experimental workflow for characterizing an MCL1 degrader.

References

- 1. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of rigid protein–protein interaction inhibitors enables targeting of undruggable Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitination and deubiquitination of MCL1 in cancer: deciphering chemoresistance mechanisms and providing potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. [PDF] Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein | Semantic Scholar [semanticscholar.org]

- 9. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rcsb.org [rcsb.org]

- 17. Structural analysis of apoptotic MCL1-HRK complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rcsb.org [rcsb.org]

- 19. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Targeted Protein Degradation: A Technical Guide to the Effects of dMCL1-2 on Bcl-2 Family Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective induction of apoptosis in cancer cells is a cornerstone of modern oncology. The B-cell lymphoma 2 (Bcl-2) family of proteins, pivotal regulators of programmed cell death, presents a landscape of promising therapeutic targets. Among these, Myeloid Cell Leukemia 1 (MCL-1) has emerged as a critical pro-survival protein frequently overexpressed in a variety of malignancies and implicated in resistance to conventional therapies. This technical guide provides an in-depth analysis of dMCL1-2, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of MCL-1. By hijacking the cell's natural protein disposal machinery, this compound offers a novel and powerful approach to dismantle the pro-survival signaling network in cancer cells. This document details the mechanism of action of this compound, its impact on the intricate web of Bcl-2 family protein interactions, and the experimental methodologies used to elucidate these effects.

Introduction to this compound and the Bcl-2 Family

The Bcl-2 family of proteins comprises both anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA, NOXA). The fate of a cell—survival or apoptosis—is determined by the dynamic interplay and binding affinities between these opposing factions.[1][2] Anti-apoptotic proteins sequester their pro-apoptotic counterparts, preventing them from initiating the mitochondrial outer membrane permeabilization (MOMP) that irrevocably commits a cell to apoptosis.[3]

MCL-1 is a key anti-apoptotic protein that sequesters a broad range of pro-apoptotic partners, including the "enabler" BH3-only proteins (like BIM and PUMA) and the "executioner" proteins BAX and BAK.[4][5][6] Its overexpression is a common mechanism of therapeutic resistance.[7][8]

This compound is a heterobifunctional molecule, a PROTAC, that brings about the degradation of MCL-1.[4][9] It consists of a ligand that binds to MCL-1, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon [CRBN]).[10][11] This induced proximity facilitates the ubiquitination of MCL-1, marking it for degradation by the proteasome.[4][7]

Mechanism of Action of this compound

The primary mechanism of this compound is the catalytic degradation of MCL-1 protein. This action fundamentally alters the balance of Bcl-2 family protein interactions, tipping the scales towards apoptosis.

Quantitative Binding Affinity

This compound exhibits a high binding affinity for MCL-1, which is a prerequisite for its potent degradation activity.

| Molecule | Target Protein | Binding Affinity (Kd) |

| This compound | MCL-1 | 30 nM[9][10] |

This strong and selective binding enables this compound to effectively recruit the E3 ligase to its target.

Disruption of MCL-1's Pro-Survival Interactions

By inducing the degradation of MCL-1, this compound effectively liberates the pro-apoptotic proteins that were sequestered by MCL-1. This release of "brakes" on the apoptotic machinery is the central tenet of its pro-apoptotic effect. The degradation of MCL-1 leads to an increase in the pool of free BAX, BAK, BIM, PUMA, and NOXA, which can then initiate the apoptotic cascade.

The following diagram illustrates the signaling pathway initiated by this compound.

References

- 1. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. d-nb.info [d-nb.info]

- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for dMCL1-2 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

dMCL1-2 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Myeloid Cell Leukemia 1 (MCL1), a key anti-apoptotic protein belonging to the BCL-2 family.[1] Overexpression of MCL1 is a common feature in various human cancers, including multiple myeloma, leukemia, and breast cancer, where it plays a crucial role in promoting cell survival and resistance to therapy.[1] this compound functions by forming a ternary complex between MCL1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of MCL1, thereby triggering apoptosis in cancer cells.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound and other MCL1 PROTACs

| Compound | Cell Line | Assay Type | Value | Reference |

| This compound | OPM2 | Apoptosis Induction | Induces apoptosis at 250 and 500 nM (24h) | [1] |

| C3 (MCL1 PROTAC) | H23 | DC50 | 0.7 µM | [2] |

| C5 (BCL-2 PROTAC) | H23 | DC50 | 3.0 µM | [2] |

Experimental Protocols

Cell Line Selection and Culture

Recommended Cell Lines:

-

MCL1-Dependent (Sensitive):

-

OPM-2 (Multiple Myeloma): Grow in suspension in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Maintain cell density between 0.3-0.7 x 10^6 cells/mL.

-

NCI-H929 (Multiple Myeloma): Culture in suspension in RPMI-1640 medium with 10% FBS. Maintain cultures between 5 x 10^5 and 1 x 10^6 viable cells/mL.

-

-

MCL1-Independent (Resistant/Negative Control):

-

K562 (Chronic Myelogenous Leukemia): Grow in suspension in RPMI-1640 medium with 10% FBS. Maintain cultures between 1 x 10^5 and 1 x 10^6 cells/mL.

-

General Cell Culture Protocol:

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

For suspension cultures, maintain the recommended cell density by adding fresh medium every 2-3 days.

-

Cell viability and density should be monitored using a hemocytometer and trypan blue exclusion.

This compound Preparation and Treatment

-

Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock. Store at -20°C or -80°C for long-term storage.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Add the diluted this compound to the cell cultures and incubate for the desired time points (e.g., 24, 48, 72 hours) before performing downstream assays.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and appropriate controls (vehicle - DMSO).

-

Incubate for the desired treatment duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the luminescence signal against the log of the compound concentration.

Apoptosis Assays

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate as described for the cell viability assay.

-

Treat cells with this compound at various concentrations (e.g., 250 nM, 500 nM) and controls for the desired time (e.g., 24 hours).

-

Equilibrate the plate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence.

This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or 7-AAD

-

1X Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described previously.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blotting for MCL1 Degradation

This technique is used to visualize and quantify the degradation of the MCL1 protein.

Materials:

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies (anti-MCL1, anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells and treat with this compound at various concentrations and for different time points (e.g., 2, 4, 8, 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MCL1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro characterization of this compound.

Caption: Signaling pathway illustrating the this compound-mediated degradation of MCL1.

References

dMCL1-2: A Potent MCL1 Degrader for Apoptosis Induction

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction:

Myeloid cell leukemia 1 (MCL1), an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) protein family, is a critical survival factor for many cancer cells.[1][2] Its overexpression is associated with tumor progression and resistance to conventional therapies.[3] dMCL1-2 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to specifically target MCL1 for degradation.[1][4] By harnessing the cell's own ubiquitin-proteasome system, this compound effectively eliminates MCL1, thereby unleashing the intrinsic apoptotic pathway and inducing cancer cell death.[1][4] These application notes provide a comprehensive guide for designing and executing experiments to evaluate the pro-apoptotic activity of this compound.

Mechanism of Action:

This compound is a heterobifunctional molecule that simultaneously binds to MCL1 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][4] This proximity induces the ubiquitination of MCL1, marking it for degradation by the 26S proteasome.[1] The degradation of MCL1 disrupts the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX.[1][5] Liberated BAK and BAX can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3][5] MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptosis.[6]

Experimental Design for Apoptosis Assays:

To comprehensively assess the pro-apoptotic effects of this compound, a multi-parametric approach is recommended. This involves evaluating key events in the apoptotic cascade, from early-stage membrane changes to late-stage nuclear fragmentation. The following assays are fundamental for characterizing the apoptotic response induced by this compound.

Key Apoptosis Assays

| Assay | Principle | Stage of Apoptosis | Key Parameters Measured |

| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[7][8] | Early to Late | Percentage of viable, early apoptotic, late apoptotic, and necrotic cells. |

| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspases, produces a detectable signal (colorimetric, fluorometric, or luminescent).[9][10][11] | Mid to Late | Fold increase in caspase-3/7 activity. |

| JC-1 Mitochondrial Membrane Potential Assay | The JC-1 dye accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as green fluorescent monomers.[12][13] | Early | Ratio of red to green fluorescence, indicating changes in mitochondrial membrane potential. |

| Western Blotting for BCL-2 Family Proteins | Detects changes in the expression levels of key BCL-2 family proteins, including MCL1, BAX, BAK, and cleaved PARP (a substrate of activated caspase-3).[14][15][16] | Early to Late | Downregulation of MCL1, potential changes in BAX/BAK levels, and presence of cleaved PARP. |

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is a common method for detecting apoptotic cells.[7]

Materials:

-

Cells treated with this compound and appropriate controls

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

Harvest cells, including both adherent and floating populations.[8]

-

Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[17]

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.[7]

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[7]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[17]

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative[8]

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[8]

Caspase-3/7 Activity Assay

This protocol outlines a method for measuring the activity of executioner caspases.[9]

Materials:

-

Cells treated with this compound and controls

-

Caspase-3/7 Glo® Reagent (or similar)

-

White-walled 96-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with this compound.

-

After the treatment period, equilibrate the plate and its contents to room temperature.

-

Add Caspase-3/7 Glo® Reagent to each well in a 1:1 ratio with the cell culture medium volume.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.

Data Analysis:

-

Calculate the fold increase in caspase-3/7 activity relative to the vehicle-treated control cells.

JC-1 Mitochondrial Membrane Potential Assay

This protocol describes the use of JC-1 to detect changes in mitochondrial membrane potential, a hallmark of early apoptosis.[12]

Materials:

-

Cells treated with this compound and controls

-

JC-1 reagent

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization[12]

-

Black, clear-bottom 96-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control treated with CCCP (e.g., 50 µM for 30 minutes).[12]

-

Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).[13]

-

Remove the culture medium and add the JC-1 staining solution to each well.

-

Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[18]

-

Remove the staining solution and wash the cells twice with pre-warmed assay buffer or PBS.[18]

-

Add fresh assay buffer or medium to the wells.

-

Analyze the fluorescence using a fluorescence microscope or a plate reader.

-

Red fluorescence (J-aggregates): Excitation ~585 nm, Emission ~590 nm

-

Green fluorescence (JC-1 monomers): Excitation ~514 nm, Emission ~529 nm

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

Western Blotting for BCL-2 Family Proteins

This protocol details the detection of MCL1 and other relevant proteins by Western blot.[14]

Materials:

-

Cells treated with this compound and controls

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-MCL1, anti-BAX, anti-BAK, anti-cleaved PARP, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with ice-cold RIPA buffer.[14]

-

Determine the protein concentration of the lysates using a BCA assay.[14]

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.[14]

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody overnight at 4°C.[14]

-

Wash the membrane three times with TBST for 10 minutes each.[14]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

Data Analysis:

-